4-(Dihydroxy(oxido)stibino)benzoic acid

Coordination Chemistry Medicinal Chemistry Antiparasitic Drug Development

This pentavalent organoantimony compound features a para-carboxyl-substituted arylstibonic acid core (CAS 5430-25-1, MW 292.88). Unlike trivalent antimonials (e.g., tartar emetic) or complex mixtures (e.g., sodium stibogluconate), its discrete Sb(V) structure and free carboxylic acid handle enable systematic SAR, ester prodrug design, and defined metal-coordination studies. The para-substitution pattern imparts distinct solubility and reactivity profiles vs. positional isomers. Ideal for neglected tropical disease research and controlled pharmacokinetic investigations.

Molecular Formula C7H7O5Sb
Molecular Weight 292.89 g/mol
CAS No. 5430-25-1
Cat. No. B14723491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dihydroxy(oxido)stibino)benzoic acid
CAS5430-25-1
Molecular FormulaC7H7O5Sb
Molecular Weight292.89 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)[Sb](=O)(O)O
InChIInChI=1S/C7H5O2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H,(H,8,9);2*1H2;;/q;;;;+2/p-2
InChIKeySNLCJKPCYRNMPN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dihydroxy(oxido)stibino)benzoic acid (CAS 5430-25-1): Scientific Identity and Procurement Baseline


4-(Dihydroxy(oxido)stibino)benzoic acid (CAS 5430-25-1, molecular formula C7H7O5Sb, molecular weight 292.88 g/mol), also known as 4-stibonobenzoic acid, is a pentavalent organoantimony compound belonging to the arylstibonic acid class . It is registered under identifiers NSC 13760 and AIDS-159856 in screening repositories [1]. The compound features a benzoic acid scaffold substituted at the para position with a dihydroxy(oxido)stibino group (-Sb(O)(OH)2), a structural motif characteristic of arylstibonic acids that distinguishes it from trivalent antimonials such as potassium antimonyl tartrate (tartar emetic) [2]. Historically, organoantimony derivatives have been investigated for antiparasitic applications against schistosomiasis and leishmaniasis [3]. The compound serves as a core scaffold for further functionalization in medicinal chemistry and coordination chemistry applications.

4-(Dihydroxy(oxido)stibino)benzoic acid Procurement: Why In-Class Antimony Compounds Cannot Be Casually Substituted


Antimony-containing compounds exhibit profound structure-dependent variations in both efficacy and toxicity that preclude generic substitution. As demonstrated in controlled comparative studies of antimonial agents, the antimony content alone does not predict chemotherapeutic utility: compounds with similar or higher antimony percentages may show markedly different therapeutic indices [1]. For instance, antimony sodium tartrate (39.4% Sb) and stibophen (16% Sb) differ by more than twofold in antimony content yet exhibit divergent toxicity profiles and clinical outcomes [2]. The oxidation state (trivalent vs. pentavalent), ligand architecture, and substituent effects on the aromatic ring each govern critical parameters including pharmacokinetic behavior, tissue distribution, and parasite susceptibility [3]. For 4-(Dihydroxy(oxido)stibino)benzoic acid specifically, the para-carboxyl substitution pattern on the arylstibonic acid core imparts distinct solubility and coordination chemistry characteristics relative to other positional isomers or heteroatom-containing analogs, making informed selection based on experimental context essential.

4-(Dihydroxy(oxido)stibino)benzoic acid: Quantitative Differentiation Evidence for Scientific Selection


Para-Carboxyl Substitution on Arylstibonic Acid Scaffold Confers Distinguishable Structural and Synthetic Identity

4-(Dihydroxy(oxido)stibino)benzoic acid (4-stibonobenzoic acid) represents the para-carboxyl substituted arylstibonic acid scaffold, which is structurally and synthetically distinguishable from its positional isomer 3-stibonobenzoic acid (CAS 87076-01-5) and from nitro-substituted derivatives such as 2-nitro-4-stibonobenzoic acid (CAS 5430-24-0) [1]. The para-substitution pattern on the benzoic acid ring influences the compound's purification pathway via pyridinium double salt formation, a method specifically employed for arylstibonic acids to remove inorganic antimony contaminants [2]. This purification characteristic is not shared with trivalent antimonials such as antimony potassium tartrate or stibophen, which rely on different isolation methodologies [3].

Coordination Chemistry Medicinal Chemistry Antiparasitic Drug Development

Pentavalent Antimony Oxidation State Provides Favorable Pharmacokinetic Excretion Profile Relative to Trivalent Antimonials

As a pentavalent organoantimony compound, 4-(Dihydroxy(oxido)stibino)benzoic acid belongs to the same oxidation state class as clinically relevant antileishmanial agents, which are characterized by more rapid systemic excretion compared to trivalent antimonials [1]. The comparative literature indicates that after administration of pentavalent antimony compounds, excretion of antimony is more rapid than after potassium antimonyl tartrate (tartar emetic, a trivalent compound) [2]. This pharmacokinetic divergence is attributed to differences in protein binding, tissue accumulation, and renal clearance mechanisms between Sb(V) and Sb(III) species. While direct pharmacokinetic data for this specific compound are not available in the public domain, the pentavalent oxidation state and arylstibonic acid structural class predict excretion behavior distinct from trivalent comparators such as antimony potassium tartrate or stibophen [3].

Pharmacokinetics Drug Metabolism Antiparasitic Chemotherapy

Benzoic Acid-Derived Arylstibonic Acid Scaffold Enables Carboxyl-Directed Functionalization and Prodrug Strategies

The presence of a free carboxylic acid group at the para position of 4-(Dihydroxy(oxido)stibino)benzoic acid provides a synthetic handle for esterification and amidation reactions that are not available in non-carboxyl-containing arylstibonic acids or inorganic antimony salts [1]. Literature precedent demonstrates that carboxy-substituted phenylstibonic acids can undergo esterification to form carbalkoxy derivatives (e.g., carbomethoxy or carbethoxy analogs), and the carboxyl group can be converted to hydrazide derivatives through reaction with hydrazine hydrate [2]. This functionalization capacity distinguishes the compound from simpler arylstibonic acids lacking carboxyl substitution (e.g., benzenestibonic acid, CAS 535-46-4) and from clinically used antimonials such as sodium stibogluconate, which lack a modifiable carboxyl handle [3].

Prodrug Design Synthetic Chemistry Drug Delivery

Stibonic Acid Class Demonstrates Activity in Schistosomiasis Models with Therapeutic Ratios Comparable to Established Antimonials

Historical antiparasitic screening data demonstrate that carboxy-substituted phenylstibonic acids, including p-carboxybenzenestibonic acid (structurally equivalent to 4-(Dihydroxy(oxido)stibino)benzoic acid), have been identified as valuable schistosomicides in experimental models [1]. While direct head-to-head IC50 or ED50 data for 4-(Dihydroxy(oxido)stibino)benzoic acid against specific parasites are not available in the open literature, class-level evidence indicates that arylstibonic acids carrying carboxyl substitution exhibit antischistosomal activity [2]. In comparative studies of organoantimony compounds, certain antimonials demonstrated favorable therapeutic ratios in Schistosoma mansoni infected mice, though the relationship between experimental therapeutic index and clinical superiority remains complex [3]. The presence of the para-carboxyl group on the phenylstibonic acid scaffold represents a structural feature associated with antiparasitic activity in this compound class, distinguishing it from non-carboxylated stibonic acid derivatives.

Antischistosomal Antiparasitic Neglected Tropical Diseases

4-(Dihydroxy(oxido)stibino)benzoic acid: Evidence-Backed Research and Industrial Application Scenarios


Structure-Activity Relationship Studies of Arylstibonic Acid Antiparasitic Agents

This compound serves as a core scaffold for systematic SAR investigations exploring the impact of aryl substitution patterns on antiparasitic activity. The para-carboxyl substitution enables comparative studies against positional isomers (e.g., 3-stibonobenzoic acid) and nitro-substituted derivatives (e.g., 2-nitro-4-stibonobenzoic acid) [1]. Such studies are directly supported by historical evidence that carboxy-substituted phenylstibonic acids demonstrate antischistosomal activity in murine models [2]. Researchers investigating neglected tropical diseases including schistosomiasis and leishmaniasis may utilize this compound to probe structure-dependent differences in parasite susceptibility and host toxicity profiles.

Coordination Chemistry and Organometallic Scaffold Development

As a pentavalent arylstibonic acid, this compound offers a defined coordination environment for metal-ligand interaction studies. The presence of both antimony(V) center and free carboxylic acid functionality provides multiple coordination sites for metal complexation and supramolecular assembly formation [1]. This contrasts with simpler inorganic antimony salts that lack aromatic substitution handles. The compound can be purified via pyridinium double salt recrystallization, a methodology specifically established for arylstibonic acids to remove inorganic antimony contaminants [2]. Applications include the development of novel antimony-containing coordination polymers and the investigation of Sb(V) complexation behavior.

Prodrug Design and Carboxyl-Directed Derivatization Platforms

The free carboxylic acid group at the para position provides a synthetic entry point for ester prodrug strategies and amide bond formation. Documented transformations include esterification to carbomethoxy and carbethoxy derivatives under ethanolic hydrochloric acid conditions, as well as conversion to hydrazide analogs via hydrazine hydrate treatment [1]. These derivatization pathways enable systematic modulation of physicochemical properties including lipophilicity, aqueous solubility, and membrane permeability. Researchers focused on improving the bioavailability or tissue-targeting characteristics of antimony-based therapeutics may leverage this carboxyl handle for rational prodrug design, a capability not available with non-carboxylated antimonials such as benzenestibonic acid [2].

Comparative Pharmacokinetic Studies of Pentavalent versus Trivalent Antimonials

This compound represents a well-defined pentavalent organoantimony species suitable for controlled comparative studies against trivalent antimonials such as antimony potassium tartrate or stibophen [1]. Class-level evidence indicates that pentavalent antimony compounds exhibit more rapid systemic excretion than trivalent counterparts, with implications for reduced cumulative tissue burden and altered toxicity profiles [2]. Researchers investigating the pharmacokinetic determinants of antimony efficacy and toxicity can employ 4-(Dihydroxy(oxido)stibino)benzoic acid as a structurally discrete Sb(V) probe to isolate oxidation state-dependent effects from confounding variables present in clinical formulations like sodium stibogluconate, which exists as a complex mixture of oligomeric species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Dihydroxy(oxido)stibino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.